4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
Description
4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a synthetic organic compound featuring a pyrimidine core substituted with methyl groups at positions 5 and 4. A piperidinylmethoxy group linked to a 5-fluoro-2-methoxyphenylsulfonyl moiety further modifies the structure.
Properties
IUPAC Name |
4-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O4S/c1-13-14(2)21-12-22-19(13)27-11-15-6-8-23(9-7-15)28(24,25)18-10-16(20)4-5-17(18)26-3/h4-5,10,12,15H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOXAFLETFLFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHFNOS
- Molecular Weight : 395.5 g/mol
- CAS Number : 2034473-56-6
The compound features a pyrimidine ring substituted with a methoxy group and a piperidine moiety linked through a sulfonyl group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity.
- Receptor Binding : The piperidine structure enhances binding affinity to specific receptors, potentially modulating their activity.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antibacterial Activity : Demonstrated efficacy against strains such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines .
- Anticancer Potential : Preliminary studies suggest it could inhibit cell proliferation in cancer cell lines .
- Hypoglycemic Effects : Some derivatives have shown promise in lowering blood glucose levels .
Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of related piperidine derivatives, finding significant inhibition against multiple bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis due to enzyme inhibition .
Study 2: Enzyme Inhibition
In vitro assays demonstrated that derivatives of the compound inhibited acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative diseases . The following table summarizes the inhibitory effects observed:
| Compound | AChE Inhibition (%) | Bacterial Strain |
|---|---|---|
| 4-((1-(5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine | 75% | E. coli |
| Similar Piperidine Derivative | 68% | S. aureus |
Study 3: Anticancer Activity
Research on the anticancer potential revealed that the compound inhibited proliferation in the A431 vulvar epidermal carcinoma cell line, with IC50 values indicating effective cytotoxicity at low concentrations .
Comparison with Similar Compounds
Structural Features and Modifications
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Sulfonyl vs.
- Fluorine Substitution: The 5-fluoro group in the target compound and CAS 2640972-83-2 may improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Q & A
Basic: What are the key synthetic steps for preparing this compound, and how can purity be optimized?
Answer:
The synthesis involves three critical steps:
Sulfonylation of the piperidine moiety : React 5-fluoro-2-methoxyphenylsulfonyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., NaHCO₃ in dichloromethane) to form the sulfonylated intermediate .
Ether bond formation : Couple the sulfonylated piperidine with 5,6-dimethylpyrimidin-4-ol using Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution (e.g., K₂CO₃ in DMF) .
Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and characterize using ¹H/¹³C NMR .
Basic: How is the compound’s structure confirmed experimentally?
Answer:
- ¹H/¹³C NMR : Assign peaks for the sulfonyl group (δ ~3.5 ppm for SO₂CH₂), pyrimidine protons (δ ~8.5 ppm for C-H), and methoxy groups (δ ~3.8 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperidine chair conformation) .
- HRMS : Validate molecular weight with <2 ppm error .
Advanced: How can reaction conditions be optimized to improve yield in the sulfonylation step?
Answer:
- Solvent selection : Use anhydrous DCM to minimize hydrolysis of the sulfonyl chloride .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to reduce side reactions .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine nitrogen .
- Work-up : Quench with ice-cold water to precipitate the product and reduce losses .
Advanced: What computational methods predict the compound’s drug-like properties?
Answer:
- Lipinski’s Rule of Five : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors using software like SwissADME .
- Docking studies : Simulate binding to target proteins (e.g., enzymes) with AutoDock Vina; validate with MD simulations to assess stability .
- Pharmacokinetics : Predict bioavailability using ADMETlab 2.0, focusing on CYP450 metabolism and plasma protein binding .
Advanced: How to address stereochemical challenges during piperidine functionalization?
Answer:
- Chiral catalysts : Use (R)- or (S)-BINOL-based catalysts in asymmetric sulfonylation to control configuration at the piperidine nitrogen .
- Stereoselective coupling : Employ Mitsunobu conditions with chiral alcohols (e.g., (S)-(-)-binaphthol) to retain stereochemistry during ether bond formation .
- Circular dichroism (CD) : Confirm enantiomeric excess (>90%) post-synthesis .
Advanced: What strategies mitigate low solubility in aqueous buffers during bioassays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Salt formation : React with HCl or sodium citrate to generate water-soluble salts .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for improved dispersion .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Re-test activity in standardized assays (e.g., IC₅₀ in triplicate) with controls (e.g., doxorubicin for cytotoxicity) .
- Target specificity profiling : Use CRISPR-edited cell lines to confirm on-target effects .
- Meta-analysis : Compare data across studies using tools like RevMan, adjusting for variables (e.g., cell type, incubation time) .
Advanced: What methods identify the compound’s primary biological targets?
Answer:
- Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates; identify bound proteins via LC-MS/MS .
- Thermal shift assay (TSA) : Monitor protein denaturation (ΔTₘ) to detect binding-induced stabilization .
- Kinome screening : Test inhibition against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) .
Advanced: How to analyze regioselectivity in pyrimidine substitution reactions?
Answer:
- DFT calculations : Compare activation energies for substitution at C-2 vs. C-4 positions using Gaussian09 .
- Isotopic labeling : Use ¹⁵N-labeled pyrimidine to track substitution patterns via 2D NMR (HSQC) .
- Competition experiments : React equimolar electrophiles (e.g., MeI vs. BnBr) and quantify products via GC-MS .
Advanced: How to design analogs with improved metabolic stability?
Answer:
- Metabolite identification : Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF .
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy (reduces CYP2D6 oxidation) .
- Deuterium incorporation : Replace labile C-H bonds (e.g., benzylic positions) with deuterium to slow metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
